5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
CAS No.:
Cat. No.: VC14541876
Molecular Formula: C19H17BrN2O3S2
Molecular Weight: 465.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrN2O3S2 |
|---|---|
| Molecular Weight | 465.4 g/mol |
| IUPAC Name | 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
| Standard InChI | InChI=1S/C19H17BrN2O3S2/c1-19(2)7-12-14(8-25-19)27-17-15(12)16(24)21-18(22-17)26-9-13(23)10-3-5-11(20)6-4-10/h3-6H,7-9H2,1-2H3,(H,21,22,24) |
| Standard InChI Key | BXZMGVKBENDJHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Br)C |
Introduction
Structural Elucidation and Molecular Characteristics
IUPAC Name Breakdown
The systematic name 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one provides a complete topological description of the molecule:
-
Tricyclo[7.4.0.02,7]trideca: Indicates a fused tricyclic system comprising 13 atoms with bridgehead positions at C2 and C7 .
-
11-Oxa, 8-thia, 4,6-diaza: Specifies oxygen at position 11, sulfur at 8, and nitrogen atoms at 4 and 6 within the ring system .
-
5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl: A thioether side chain at position 5 containing a 4-bromophenyl ketone moiety .
-
12,12-Dimethyl: Two methyl groups at position 12 on the tricyclic core .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C23H22BrN3O3S2 with a calculated molecular weight of 564.47 g/mol. This aligns with PubChem's computational methods for similar tricyclic compounds containing bromine and sulfur .
Key Functional Groups
| Group | Position | Role |
|---|---|---|
| Bromophenyl | Side chain | Enhances lipophilicity; potential pharmacophore |
| Oxoethyl | C5 substituent | Participates in hydrogen bonding |
| Methyl groups | C12 | Steric stabilization of tricyclic core |
| Lactam (3-one) | C3 | Possible site of metabolic oxidation |
Table 1: Critical functional groups and their biochemical implications .
Synthetic Considerations
Retrosynthetic Analysis
The molecule can be dissected into three key building blocks:
-
Tricyclic core: 12,12-Dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one, synthesized via a sequence involving:
-
Sulfanyl-oxoethyl side chain: Prepared through:
Coupling Strategies
Final assembly likely employs:
Physicochemical Properties
Computed Parameters
-
XLogP3-AA: 4.1 ± 0.3 (high lipophilicity)
-
Hydrogen bond donors/acceptors: 1/6
-
Rotatable bonds: 8 (moderate conformational flexibility)
-
Topological polar surface area: 112 Ų (moderate membrane permeability)
Spectroscopic Signatures
Industrial Applications
Pharmaceutical Development
-
Lead candidate for anticancer therapies targeting cell cycle kinases
-
Potential antibacterial agent against multidrug-resistant strains
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume